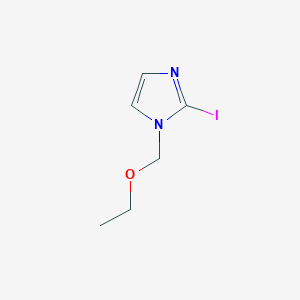

1-Ethoxymethyl-2-iodoimidazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(ethoxymethyl)-2-iodoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISOPKRYYGYKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378441 | |

| Record name | 1-Ethoxymethyl-2-iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146697-87-2 | |

| Record name | 1-Ethoxymethyl-2-iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethoxymethyl-2-iodoimidazole (CAS: 146697-87-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethoxymethyl-2-iodoimidazole, a key building block in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. This document details its physicochemical properties, provides a plausible, detailed experimental protocol for its synthesis, and explores its application as a precursor to sophisticated molecules such as Proteolysis Targeting Chimeras (PROTACs). While direct modulation of specific signaling pathways by this compound is not its primary role, this guide elucidates its crucial function in the construction of molecules designed to interact with cellular signaling cascades. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical and Safety Data

This compound is a solid, heterocyclic organic compound. Its key properties and safety information, aggregated from various chemical suppliers, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 146697-87-2 | [1][2][3] |

| Molecular Formula | C₆H₉IN₂O | [1][2] |

| Molecular Weight | 252.05 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 51-52 °C | |

| Purity | ≥95% to 99% | [3][4] |

| Storage Temperature | Ambient Temperature | |

| InChI Key | YISOPKRYYGYKJQ-UHFFFAOYSA-N |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Pictogram | Precautionary Statement | Signal Word |

| H315: Causes skin irritation. | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Warning |

| H319: Causes serious eye irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| H335: May cause respiratory irritation. |

Data compiled from supplier safety data sheets.[3]

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The overall synthetic strategy is a two-step process starting from commercially available imidazole.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Iodoimidazole

-

Materials: Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Water, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve Imidazole (1.0 eq) in water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Sodium Hydroxide (2.0 eq) in water, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of Iodine (1.1 eq) in Dichloromethane.

-

Add the iodine solution dropwise to the imidazole solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer and extract the aqueous layer with Dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate, and concentrate under reduced pressure to yield crude 2-Iodoimidazole.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials: 2-Iodoimidazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Chloromethyl ethyl ether.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of Sodium Hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of 2-Iodoimidazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add Chloromethyl ethyl ether (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 12-16 hours.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Applications in Drug Discovery: A Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block".[2] This indicates its utility in the synthesis of heterobifunctional molecules like PROTACs, which are designed to induce the degradation of specific target proteins.

Role in PROTAC Synthesis

In the modular synthesis of PROTACs, this compound can serve as a versatile intermediate. The iodo group at the 2-position of the imidazole ring is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker, which is subsequently connected to a ligand for an E3 ubiquitin ligase. The ethoxymethyl group serves as a protecting group for the imidazole nitrogen, which can be removed at a later stage if required.

Caption: Conceptual workflow for the use of this compound in PROTAC synthesis.

General Signaling Pathway of PROTAC-Mediated Protein Degradation

While this compound does not directly interact with signaling pathways, it is a building block for molecules that do. The following diagram illustrates the general mechanism of action for a PROTAC, which hijacks the cell's natural protein disposal system (the ubiquitin-proteasome system) to degrade a target protein of interest (POI).

Caption: General signaling pathway of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in drug discovery and development. Its utility as a building block for targeted protein degraders places it at the forefront of innovative therapeutic strategies. This guide provides essential technical information, including physicochemical properties, a detailed synthetic protocol, and a conceptual framework for its application, to support and accelerate research endeavors in this exciting field.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 146697-87-2 Cas No. | 1-(Ethoxymethyl)-2-iodo-1H-imidazole | Apollo [store.apolloscientific.co.uk]

- 4. This compound CAS NO.146697-87-2, CasNo.146697-87-2 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

1-Ethoxymethyl-2-iodoimidazole molecular weight and formula

This guide provides a detailed overview of the core physicochemical properties of 1-Ethoxymethyl-2-iodoimidazole, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis.

| Property | Value |

| Molecular Formula | C₆H₉IN₂O[1][2] |

| Molecular Weight | 252.05 g/mol [2][3][4] |

| IUPAC Name | 1-(ethoxymethyl)-2-iodo-1H-imidazole |

| CAS Number | 146697-87-2[1][2] |

Logical Relationship of Chemical Information

The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.

Caption: Relationship between compound name and its key identifiers.

References

Synthesis of 1-Ethoxymethyl-2-iodoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Ethoxymethyl-2-iodoimidazole, a key building block in various research and development applications. Due to the absence of a single, detailed published protocol, this guide outlines a robust two-step synthesis based on well-established and analogous chemical transformations. The synthesis involves the initial N-protection of imidazole with an ethoxymethyl group, followed by regioselective iodination at the C2 position.

Summary of Physicochemical and Quantitative Data

The following table summarizes key data for the starting materials, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | CAS Number |

| Imidazole | C₃H₄N₂ | 68.08 | Solid | 256 | 288-32-4 |

| Chloromethyl ethyl ether | C₃H₇ClO | 94.54 | Liquid | 83-84 | 3188-13-4 |

| 1-(Ethoxymethyl)-1H-imidazole | C₆H₁₀N₂O | 126.16 | Liquid | 80-82 (at 15 mmHg) | 67319-04-4 |

| n-Butyllithium | C₄H₉Li | 64.06 | Solution | - | 109-72-8 |

| Iodine | I₂ | 253.81 | Solid | 184.3 | 7553-56-2 |

| This compound | C₆H₉IN₂O | 252.05 | Solid | 51-52 [1] | 146697-87-2 [2][3] |

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Step 1: N-Ethoxymethylation of Imidazole to yield 1-(Ethoxymethyl)-1H-imidazole.

-

Step 2: Iodination of 1-(Ethoxymethyl)-1H-imidazole via lithiation to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(Ethoxymethyl)-1H-imidazole

This procedure details the N-alkylation of imidazole using chloromethyl ethyl ether.

Materials and Reagents:

| Reagent | Quantity | Moles | Purity |

| Imidazole | 10.0 g | 0.147 mol | ≥99% |

| Sodium Hydride (60% dispersion in oil) | 6.46 g | 0.162 mol | 60% |

| Tetrahydrofuran (THF), anhydrous | 200 mL | - | ≥99.9% |

| Chloromethyl ethyl ether | 15.2 g (14.5 mL) | 0.161 mol | ≥95% |

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil).

-

The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully decanted.

-

Anhydrous tetrahydrofuran (THF) is added to the flask.

-

A solution of imidazole in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C with stirring.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

-

The flask is cooled back to 0 °C, and chloromethyl ethyl ether is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 1-(Ethoxymethyl)-1H-imidazole as a colorless liquid.

Step 2: Synthesis of this compound

This procedure describes the iodination of 1-(Ethoxymethyl)-1H-imidazole at the C2 position via a lithiation-iodination sequence. This method is based on the principle that N-alkoxyalkyl protecting groups can direct deprotonation to the adjacent C2 position.[4]

Materials and Reagents:

| Reagent | Quantity | Moles | Purity |

| 1-(Ethoxymethyl)-1H-imidazole | 10.0 g | 0.079 mol | ≥98% |

| Tetrahydrofuran (THF), anhydrous | 150 mL | - | ≥99.9% |

| n-Butyllithium (2.5 M in hexanes) | 35 mL | 0.087 mol | 2.5 M |

| Iodine | 22.1 g | 0.087 mol | ≥99.8% |

Procedure:

-

A dry, three-necked round-bottom flask is charged with 1-(Ethoxymethyl)-1H-imidazole and anhydrous THF under a nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (2.5 M solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

A solution of iodine in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

1-Ethoxymethyl-2-iodoimidazole physical and chemical properties

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Ethoxymethyl-2-iodoimidazole, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines verified data with predicted properties and representative experimental protocols adapted from analogous imidazole compounds.

Core Physical and Chemical Properties

This compound is a substituted imidazole derivative. The presence of the ethoxymethyl group at the N1 position and an iodine atom at the C2 position dictates its reactivity and potential applications, particularly as a building block in organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉IN₂O | [1][2] |

| Molecular Weight | 252.05 g/mol | [1] |

| CAS Number | 146697-87-2 | [1] |

| Melting Point | 51-52 °C | [3] |

| Boiling Point | 296.2 °C (at 760 mmHg, Predicted) | [3] |

| Density | 1.81 g/cm³ (Predicted) | [3] |

| Flash Point | 132.9 °C (Predicted) | [3] |

| Purity | ≥95% - 98% | [2][4] |

Spectroscopic and Safety Information

Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the ethoxymethyl protons (triplet and quartet), and imidazole ring protons. The chemical shifts would be influenced by the iodine at the C2 position. |

| ¹³C NMR | Resonances for the carbons of the ethoxymethyl group and the imidazole ring. The C2 carbon bearing the iodine atom is expected to be significantly shifted. |

| IR Spectroscopy | Characteristic peaks for C-H, C-N, and C-O stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Safety and Handling

| Hazard Statement | Precautionary Statement |

| Causes skin irritation (H315) | Wear protective gloves/protective clothing/eye protection/face protection (P280) |

| Causes serious eye irritation (H319) | IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340) |

| May cause respiratory irritation (H335) |

Storage: Store in a dry, dark, and well-ventilated place.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly published. The following sections provide representative methodologies based on standard organic chemistry techniques and protocols for similar imidazole derivatives.

Synthesis of Substituted Imidazoles (General Workflow)

The synthesis of N-alkoxyalkyl-2-iodoimidazoles can generally be approached through a multi-step sequence. The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Representative Synthesis Protocol: N-Alkylation and Iodination of Imidazole

Objective: To synthesize this compound. This protocol is a hypothetical adaptation based on general procedures for imidazole chemistry.

Materials:

-

Imidazole

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Chloromethyl ethyl ether (CEM-Cl)

-

Iodine (I₂)

-

n-Butyllithium (n-BuLi)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: N-Ethoxymethylation of Imidazole

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add chloromethyl ethyl ether (1.05 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-ethoxymethyl-1H-imidazole.

Step 2: Iodination of 1-Ethoxymethyl-1H-imidazole

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-ethoxymethyl-1H-imidazole (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Standard laboratory glassware for chromatography

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Spectroscopic Analysis Protocol

Objective: To confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer, or prepare a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI or EI).

Logical Relationships in Application

While no specific signaling pathways involving this compound have been identified in the literature, its structure suggests its primary role as a versatile intermediate in organic synthesis, particularly in the development of more complex pharmaceutical agents. The following diagram illustrates its logical utility.

Caption: Potential synthetic applications of this compound in drug discovery.

The C-I bond is a key functional group that allows for various carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a valuable precursor for creating diverse molecular libraries for screening and lead optimization in drug development programs. The ethoxymethyl group serves as a protecting group for the imidazole nitrogen, which can be removed under specific conditions if the parent NH-imidazole is desired.

References

Navigating the Solubility Landscape of 1-Ethoxymethyl-2-iodoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Ethoxymethyl-2-iodoimidazole, a key heterocyclic building block in medicinal chemistry. A comprehensive review of publicly available data reveals a notable absence of quantitative solubility measurements for this compound in common organic solvents. This guide, therefore, serves a dual purpose: to consolidate the available qualitative solubility information and to provide a detailed, standardized experimental protocol for researchers to determine the thermodynamic solubility of this compound in their laboratories. Adherence to such standardized methods is crucial for ensuring the reproducibility and comparability of data across different research and development settings.

Introduction

This compound is a substituted imidazole derivative of interest in synthetic and medicinal chemistry. Its utility as a reactive intermediate in the synthesis of more complex molecules, potentially including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

Despite its importance, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature or chemical databases. This document aims to bridge this knowledge gap by providing a framework for its determination.

Qualitative Solubility Profile

Based on the general principles of solubility ("like dissolves like") and data from related imidazole compounds, a qualitative solubility profile for this compound can be inferred. The presence of the polar imidazole ring and the ether linkage suggests some affinity for polar solvents, while the overall molecular structure, including the iodine atom, contributes to its solid nature at room temperature.[1][2]

Synthesis and purification procedures for related imidazole derivatives often employ a range of organic solvents, providing clues to their solubility. For instance, alkylation reactions of nitroimidazoles are commonly carried out in polar aprotic solvents like acetonitrile, DMSO, or DMF, suggesting the solubility of the imidazole core in these media.[3] Purification of other imidazole compounds often involves crystallization from solvents such as ethyl acetate or mixtures of ethyl acetate and hexanes.[4]

The expected solubility of this compound in a selection of common organic solvents is summarized in the table below. It is important to note that this information is predictive and requires experimental verification.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity, effective for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | High polarity, similar to DMSO. | |

| Acetonitrile (MeCN) | Soluble to Moderately Soluble | Polar, commonly used in synthesis of related compounds.[3] | |

| Acetone | Moderately Soluble | Medium polarity, may require heating to achieve higher concentrations. | |

| Polar Protic | Methanol (MeOH) | Moderately Soluble | Capable of hydrogen bonding, but the bulky ethoxymethyl and iodo groups may limit high solubility. |

| Ethanol (EtOH) | Moderately Soluble | Similar to methanol, with slightly lower polarity. | |

| Non-Polar/Weakly Polar | Dichloromethane (DCM) | Soluble to Moderately Soluble | Effective solvent for many organic solids. |

| Tetrahydrofuran (THF) | Moderately Soluble | Cyclic ether with moderate polarity. | |

| Ethyl Acetate (EtOAc) | Sparingly Soluble to Moderately Soluble | Often used for crystallization, implying moderate solubility at elevated temperatures and lower solubility at room temperature.[4] | |

| Toluene | Sparingly Soluble | Non-polar aromatic solvent, likely a poor solvent at room temperature. | |

| Hexanes/Heptanes | Insoluble to Sparingly Soluble | Non-polar aliphatic solvents, unlikely to be effective. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[5][6] The following protocol is a detailed methodology for applying this technique to this compound.

Materials and Equipment

-

This compound (solid, purity ≥98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Experimental Procedure

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of solid this compound into a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution at equilibrium.

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6]

Step 2: Separation of Undissolved Solid

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Remove the vials from the shaker and let them stand to allow the solid to settle.

-

To separate the supernatant from the solid, either centrifuge the vials at a high speed or allow the solid to settle by gravity.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[7]

Step 3: Quantification by HPLC

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) to achieve good separation and peak shape for the analyte. The mobile phase will depend on the solvent used for the solubility study.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides researchers with a robust framework to generate this critical information. The provided qualitative assessment offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method outlines a reliable means of obtaining accurate and reproducible thermodynamic solubility data. The generation and dissemination of such fundamental physicochemical data are essential for advancing the application of this and other important chemical building blocks in research and development.

References

- 1. 1-(Ethoxymethyl)-2-iodo-1H-imidazole | 146697-87-2 [sigmaaldrich.com]

- 2. 1-(Ethoxymethyl)-2-iodo-1H-imidazole | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

1-Ethoxymethyl-2-iodoimidazole: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethoxymethyl-2-iodoimidazole, a key building block in pharmaceutical research and development. Due to the limited availability of specific public stability data for this compound, this document outlines best practices for handling and storage based on information from safety data sheets and established principles of chemical stability testing as guided by the International Council for Harmonisation (ICH).

Compound Information

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 146697-87-2 |

| Molecular Formula | C6H9IN2O |

| Molecular Weight | 252.05 g/mol |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

Storage Conditions: Based on available safety data sheets, the following storage conditions are recommended[1]:

| Condition | Recommendation |

| Temperature | Store in a cool, dry area. |

| Container | Keep container tightly sealed in its original packaging.[1] Suitable containers include lined metal cans or plastic pails. |

| Atmosphere | Store in a well-ventilated place.[1] |

| Incompatibilities | Store away from incompatible materials and foodstuff containers.[1] While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents and strong acids or bases. |

| Protection | Protect from environmental extremes and physical damage.[1] |

Handling Precautions: Users should adhere to standard laboratory safety protocols. This includes avoiding all personal contact, including inhalation, and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, related imidazole-containing pharmaceuticals are known to be susceptible to certain degradation mechanisms. These potential pathways should be considered when designing stability studies.

-

Hydrolysis: The ethoxymethyl group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-iodoimidazole and formaldehyde/ethanol.

-

Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.[2]

-

Photodegradation: Exposure to light, particularly UV light, can be a source of degradation for many organic molecules, including those with imidazole moieties.[2] The carbon-iodine bond may also be susceptible to photolytic cleavage.

The following diagram illustrates a hypothetical degradation pathway for this compound.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To thoroughly understand the stability profile of this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradants.

Forced Degradation Study Design: The following table outlines a typical experimental design for a forced degradation study, in line with ICH guidelines.

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile).2. Add 0.1 N HCl.3. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).4. Withdraw samples at various time points, neutralize, and analyze by a stability-indicating analytical method. |

| Base Hydrolysis | 1. Dissolve this compound in a suitable solvent.2. Add 0.1 N NaOH.3. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a defined period.4. Withdraw samples, neutralize, and analyze. |

| Oxidation | 1. Dissolve this compound in a suitable solvent.2. Add a solution of hydrogen peroxide (e.g., 3%).3. Keep the solution at room temperature for a defined period, protected from light.4. Withdraw samples and analyze. |

| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven (e.g., 80 °C).2. Withdraw samples at various time points and analyze. |

| Photostability | 1. Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., ICH option 1 or 2).2. Include a dark control to differentiate between light-induced and thermal degradation.3. Analyze samples after a defined exposure period. |

The following diagram illustrates a general workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Analytical Methodologies

A stability-indicating analytical method is essential for separating and quantifying the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Example HPLC Method Parameters (to be optimized):

| Parameter | Suggested Starting Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm) and/or Mass Spectrometry (MS) for identification of unknowns. |

This technical guide provides a framework for understanding and evaluating the stability of this compound. For critical applications, it is imperative to perform in-house stability studies to establish appropriate storage conditions and shelf-life for your specific material and formulation.

References

In-depth Technical Guide: 1-Ethoxymethyl-2-iodoimidazole

Chemical Identity

1-Ethoxymethyl-2-iodoimidazole is a heterocyclic organic compound. Its fundamental properties are detailed below.

| Property | Value | Source |

| CAS Number | 146697-87-2 | [1][2][3][4] |

| Molecular Formula | C₆H₉IN₂O | [1][3] |

| Molecular Weight | 252.05 g/mol | [1] |

| Purity | ≥95% - ≥98% | [2][3][5] |

Potential Application

While detailed functional studies are not available, some suppliers categorize This compound as a "Protein Degrader Building Block".[3] This suggests a potential utility in the synthesis of molecules for targeted protein degradation, such as Proteolysis-Targeting Chimeras (PROTACs).

Logical Relationship: Role as a Building Block

References

- 1. scbt.com [scbt.com]

- 2. 146697-87-2 Cas No. | 1-(Ethoxymethyl)-2-iodo-1H-imidazole | Apollo [store.apolloscientific.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

Spectroscopic and Analytical Profile of 1-Ethoxymethyl-2-iodoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-Ethoxymethyl-2-iodoimidazole. Given the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for obtaining such data.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of structurally similar compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole H-4 | ~7.2 | d | ~1.5 |

| Imidazole H-5 | ~7.0 | d | ~1.5 |

| O-CH₂-N | ~5.4 | s | - |

| O-CH₂-CH₃ | ~3.6 | q | ~7.0 |

| CH₂-CH₃ | ~1.2 | t | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 (Iodo-substituted) | ~85 |

| Imidazole C-4 | ~128 |

| Imidazole C-5 | ~122 |

| O-CH₂-N | ~78 |

| O-CH₂-CH₃ | ~65 |

| CH₂-CH₃ | ~15 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3150 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N stretch (imidazole ring) | 1500-1600 | Medium |

| C-O stretch (ether) | 1050-1150 | Strong |

| C-I stretch | 500-600 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 252.98 | Molecular ion |

| [M-CH₂CH₃]⁺ | 223.97 | Loss of ethyl group |

| [M-OCH₂CH₃]⁺ | 207.97 | Loss of ethoxy group |

| [M-CH₂OCH₂CH₃]⁺ | 194.96 | Loss of ethoxymethyl group |

| [C₃H₃IN₂]⁺ | 193.95 | Imidazole-iodide fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters. An adequate number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Assign the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid samples (if using pellet method)

-

Solvent (e.g., chloroform) for solution-based measurements

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory (e.g., ATR, KBr press)

Procedure (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

-

Data Processing:

-

Identify the molecular ion peak [M+H]⁺ or [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Purity and characterization of 1-Ethoxymethyl-2-iodoimidazole

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Purity

1-Ethoxymethyl-2-iodoimidazole is a solid compound with the molecular formula C₆H₉IN₂O and a molecular weight of approximately 252.05 g/mol .[1] Commercial suppliers report various purity levels for this compound, typically ranging from 96% to a minimum of 98%.

Table 1: Summary of Physicochemical Data

| Parameter | Value | Reference |

| CAS Number | 146697-87-2 | [1][2][3] |

| Molecular Formula | C₆H₉IN₂O | [1][3] |

| Molecular Weight | ~252.05 g/mol | [1] |

| Reported Purity | 96%, 97%, ≥95%, min 98% | [4][5] |

| Physical Form | Solid |

Characterization Data

Detailed experimental data for the characterization of this compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), are not extensively reported in published scientific literature. The information available is generally limited to that provided in commercial product listings.

Expected Analytical Approaches

For a compound of this nature, the following analytical techniques would be essential for full characterization and purity assessment. The lack of published, peer-reviewed data utilizing these methods for this specific molecule necessitates that researchers perform these analyses independently upon acquisition.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to determine the number and types of protons, their chemical environments, and splitting patterns, confirming the ethoxymethyl and iodoimidazole moieties.

-

¹³C NMR: Would identify the number of unique carbon atoms and their hybridization, providing further structural confirmation.

2. Mass Spectrometry (MS):

-

Would be employed to confirm the molecular weight of the compound by identifying the molecular ion peak.

-

Fragmentation patterns observed in the mass spectrum would offer additional structural insights.

3. High-Performance Liquid Chromatography (HPLC):

-

An essential technique for determining the purity of the compound. A typical method would involve a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier). The purity would be assessed by the peak area percentage of the main component.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the scientific literature. Researchers would likely need to adapt general methods for the N-alkylation and subsequent iodination of imidazole rings.

A plausible, though unverified, synthetic workflow is outlined below. This should be considered a theoretical pathway that would require substantial experimental optimization and verification.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Applications

At present, there is no publicly available scientific literature detailing the biological activity, signaling pathways, or specific applications of this compound. Its classification by suppliers as a "Protein Degrader Building Block" suggests potential utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where it may serve as a linker or part of a ligand for an E3 ubiquitin ligase or a target protein. However, without specific studies, this remains speculative.

Due to the absence of data on its biological interactions, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a commercially available chemical intermediate. While basic physicochemical properties and purity levels are reported by suppliers, there is a notable lack of in-depth scientific literature detailing its synthesis, comprehensive characterization, and biological activity. Researchers and drug development professionals intending to use this compound should anticipate the need to perform thorough in-house characterization and validation. The development of a detailed technical profile will require further investigation and publication by the scientific community.

References

Potential Research Applications of 1-Ethoxymethyl-2-iodoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxymethyl-2-iodoimidazole is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a protected imidazole core and a reactive iodine atom, makes it an ideal starting material for the synthesis of a wide range of complex molecules. This technical guide explores the core research applications of this compound, with a focus on its role in the development of targeted protein degraders (PROTACs) and radiolabeled imaging agents. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are provided to facilitate its application in the laboratory.

Introduction to this compound

This compound (CAS 146697-87-2) is a substituted imidazole derivative.[1][2] The ethoxymethyl (EOM) group serves as a protecting group for the imidazole nitrogen, enhancing its stability and solubility in organic solvents, while the iodo group at the 2-position provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions. This combination of features makes it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9IN2O |

| Molecular Weight | 252.1 g/mol [2] |

| Appearance | Off-white to yellow solid |

| Purity | Typically ≥98%[2] |

| CAS Number | 146697-87-2[1][2] |

Key Research Applications

The reactivity of the carbon-iodine bond in this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Synthesis of Targeted Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a key building block for the synthesis of the linker or for the functionalization of the protein-targeting moiety.

The imidazole ring, which can be deprotected from the EOM group under acidic conditions, can act as a versatile scaffold for attaching different chemical entities. The initial iodo-substituent allows for the introduction of various functionalities through cross-coupling reactions, which can then be elaborated into PROTAC linkers.

Caption: General workflow for PROTAC synthesis using this compound.

Development of Radiolabeled Imaging Agents for PET

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. The development of novel PET tracers is crucial for visualizing and quantifying biological processes in vivo. Imidazole-based structures are of interest for developing PET tracers, particularly for imaging tumor hypoxia.[3][4][5]

This compound can be a precursor for the synthesis of PET tracers. The iodine atom can be replaced with a positron-emitting radionuclide, such as ¹⁸F, through nucleophilic substitution. Alternatively, the imidazole core can be functionalized via cross-coupling reactions to introduce chelating agents for radiometals like ⁶⁸Ga.

Caption: Potential pathways for the synthesis of PET tracers from this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for similar substrates and provide a starting point for the use of this compound in the laboratory.

Synthesis of this compound

A plausible synthesis for this compound involves the protection of imidazole with chloromethyl ethyl ether followed by iodination.

Step 1: Synthesis of 1-Ethoxymethylimidazole

-

To a solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add chloromethyl ethyl ether (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-ethoxymethylimidazole.

Step 2: Iodination of 1-Ethoxymethylimidazole

-

To a solution of 1-ethoxymethylimidazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the solution at -78 °C for 1 hour.

-

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The following are general procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Iodoimidazoles

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 80-90 |

| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 75-85 |

Protocol: Suzuki-Miyaura Coupling

-

In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base (e.g., K₃PO₄, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

-

Add the solvent (e.g., dioxane/water, 4:1).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Seal the vial and heat the reaction at the desired temperature until completion (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 3: Representative Conditions for Sonogashira Coupling of Iodoimidazoles

| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 85-95 |

| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 80-90 |

| (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 60 | 75-85 |

Protocol: Sonogashira Coupling

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF), add the terminal alkyne (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

-

Add an amine base (e.g., triethylamine, 2.0 eq).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Iodoimidazoles

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 100 | 80-90 |

| Aniline | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 75-85 |

| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | THF | 80 | 85-95 |

Protocol: Buchwald-Hartwig Amination

-

In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., Xantphos, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous solvent (e.g., dioxane).

-

Seal the tube and heat the reaction with stirring until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its utility in palladium-catalyzed cross-coupling reactions opens up avenues for the creation of diverse molecular libraries, particularly for the development of innovative therapeutics like PROTACs and diagnostic tools such as PET imaging agents. The experimental protocols and representative data provided in this guide are intended to empower researchers to explore the full potential of this promising chemical entity in their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Ethoxymethyl-2-iodoimidazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-ethoxymethyl-2-iodoimidazole as a versatile building block in palladium-catalyzed cross-coupling reactions. The imidazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the 2-position through robust C-C and C-N bond-forming reactions is of significant interest for the synthesis of novel therapeutic agents.[1][2] The ethoxymethyl (EOM) protecting group offers stability under various reaction conditions and can be readily removed when desired.

This document details generalized protocols for Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. While specific quantitative data for this compound is limited in the published literature, the following protocols are adapted from established methods for structurally similar 2-iodo-heterocycles and provide a strong starting point for reaction optimization.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] This reaction is widely used to synthesize biaryl and vinyl-substituted imidazoles, which are common motifs in pharmacologically active molecules.[4]

Generalized Reaction Scheme:

R-B(OR')₂ + I-Imidazole-EOM → R-Imidazole-EOM

Typical Reaction Parameters for Suzuki-Miyaura Coupling of Iodo-Heterocycles:

| Parameter | Description | Typical Values/Reagents |

| Palladium Catalyst | The active species that facilitates the catalytic cycle. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium center and influences reactivity. | PPh₃, SPhos, XPhos |

| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reactants and influences reaction rate. | Dioxane/H₂O, Toluene, DME |

| Temperature | Typically elevated to drive the reaction to completion. | 80 - 150 °C |

| Reaction Time | Varies depending on substrates and conditions. | 8 - 24 hours |

Detailed Experimental Protocol (Adapted from similar iodo-heterocycles)[3]:

-

Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl- or vinylboronic acid or ester (1.2-1.5 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).

-

Reaction: Stir the mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille reaction is a versatile C-C bond-forming reaction between an organohalide and an organostannane, catalyzed by palladium.[7][8] It tolerates a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.[9]

Generalized Reaction Scheme:

R-Sn(Alkyl)₃ + I-Imidazole-EOM → R-Imidazole-EOM

Typical Reaction Parameters for Stille Coupling of Iodo-Heterocycles:

| Parameter | Description | Typical Values/Reagents |

| Palladium Catalyst | Initiates the catalytic cycle through oxidative addition. | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Electron-rich phosphine ligands are often used. | PPh₃, AsPh₃ |

| Additive | Can accelerate the transmetalation step. | CuI, LiCl |

| Solvent | Anhydrous, non-polar aprotic solvents are common. | Toluene, Dioxane, DMF |

| Temperature | Varies based on the reactivity of the coupling partners. | 80 - 110 °C |

| Reaction Time | Typically several hours to overnight. | 12 - 24 hours |

Detailed Experimental Protocol (Adapted from general Stille methodologies)[10]:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Reagent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) followed by the organostannane reagent (1.1-1.5 equiv). An additive like CuI (0.1 mmol, 10 mol%) can be included to facilitate the reaction.

-

Inert Atmosphere: Ensure the system is maintained under a positive pressure of Argon or Nitrogen.

-

Reaction: Heat the reaction mixture with stirring to 80-110 °C.

-

Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like diethyl ether and add a saturated aqueous solution of potassium fluoride (KF) to quench and precipitate tin byproducts. Stir vigorously for 1-2 hours.

-

Purification: Filter the mixture through a pad of Celite®, washing with the organic solvent. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Experimental Workflow Diagram:

Caption: General workflow for a Stille coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. This reaction is instrumental in synthesizing arylalkynes and conjugated enynes, which are important intermediates in pharmaceuticals and materials science.

Generalized Reaction Scheme:

R-C≡CH + I-Imidazole-EOM → R-C≡C-Imidazole-EOM

Typical Reaction Parameters for Sonogashira Coupling of Iodo-Heterocycles:

| Parameter | Description | Typical Values/Reagents |

| Palladium Catalyst | The primary catalyst for the cross-coupling. | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | Activates the alkyne for transmetalation. | CuI |

| Base | A mild amine base is typically used. | Et₃N, Diisopropylamine |

| Solvent | Anhydrous polar aprotic or amine solvents. | THF, DMF, Et₃N |

| Temperature | Often proceeds at or slightly above room temperature. | 25 - 60 °C |

| Reaction Time | Generally faster than other cross-coupling reactions. | 3 - 12 hours |

Detailed Experimental Protocol (Adapted from general Sonogashira procedures):

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv) in an anhydrous solvent such as THF (5 mL) under an inert atmosphere.

-

Catalyst and Reagent Addition: Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), the copper(I) iodide co-catalyst (CuI, 0.025 equiv), an amine base like diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 3 hours, or until TLC indicates completion of the reaction.

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

-

Extraction: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Caption: General workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. This reaction has broad substrate scope and functional group tolerance.

Generalized Reaction Scheme:

R¹R²NH + I-Imidazole-EOM → R¹R²N-Imidazole-EOM

Typical Reaction Parameters for Buchwald-Hartwig Amination of Iodo-Heterocycles:

| Parameter | Description | Typical Values/Reagents |

| Palladium Pre-catalyst | A stable Pd(II) source that is reduced in situ. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Bulky, electron-rich phosphine ligands are crucial. | BINAP, Xantphos, BrettPhos |

| Base | A strong, non-nucleophilic base is required. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Anhydrous, non-polar aprotic solvents. | Toluene, Dioxane |

| Temperature | Elevated temperatures are generally necessary. | 80 - 110 °C |

| Reaction Time | Typically requires overnight heating. | 12 - 24 hours |

Detailed Experimental Protocol (Adapted from general Buchwald-Hartwig procedures):

-

Reaction Setup (in a glovebox): Charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), this compound (1.0 mmol, 1.0 equiv), and a base such as cesium carbonate (2.0 equiv).

-

Reagent Addition (outside glovebox): Seal the tube, remove it from the glovebox, and add the amine (1.2 equiv) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

Caption: General workflow for a Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a powerful method for the vinylation of aryl halides.

Generalized Reaction Scheme:

R-CH=CH₂ + I-Imidazole-EOM → R-CH=CH-Imidazole-EOM

Typical Reaction Parameters for Heck Reaction of Iodo-Heterocycles:

| Parameter | Description | Typical Values/Reagents |

| Palladium Catalyst | Typically a Pd(II) salt that forms the active Pd(0) species. | Pd(OAc)₂, PdCl₂ |

| Ligand | Often phosphine-based, but can be ligandless. | PPh₃, P(o-tol)₃ |

| Base | An organic or inorganic base to neutralize the HX formed. | Et₃N, Na₂CO₃, KOAc |

| Solvent | Polar aprotic solvents are commonly used. | DMF, Acetonitrile, Dioxane |

| Temperature | High temperatures are usually required. | 100 - 140 °C |

| Reaction Time | Varies widely based on substrate reactivity. | 6 - 48 hours |

Detailed Experimental Protocol (Adapted from general Heck methodologies)[4]:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and palladium(II) acetate (0.02 equiv).

-

Reagent Addition: Add an anhydrous solvent such as DMF. To this solution, add the alkene (1.2 equiv) followed by a base, for example, triethylamine (1.5 equiv).

-

Reaction: Heat the reaction mixture to 100 °C with stirring.

-

Monitoring: Follow the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

Caption: General workflow for a Heck coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed cross coupling reaction of N-alkoxyimidoyl bromides and its application to one-pot synthesis of N-arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Palladium-catalyzed oxidative kinetic resolution with ambient air as the stoichiometric oxidation gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Ethoxymethyl-2-iodoimidazole in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-ethoxymethyl-2-iodoimidazole as a versatile building block in organic synthesis. The focus is on its application in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone in the construction of complex organic molecules relevant to drug discovery and materials science.

Introduction

This compound is a valuable heterocyclic building block. The ethoxymethyl (EOM) group serves as a protecting group for the imidazole nitrogen, enhancing its stability and solubility in organic solvents, while preventing N-arylation side reactions. The iodo-substituent at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions enable the introduction of diverse aryl, heteroaryl, and alkynyl moieties at this position, paving the way for the synthesis of a wide array of substituted imidazoles. The subsequent removal of the EOM group under acidic conditions yields the free N-H imidazole, a common pharmacophore in medicinal chemistry.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of 2-substituted imidazoles. These motifs are prevalent in numerous biologically active compounds and approved drugs. The ability to perform C-C bond formation at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following sections provide detailed protocols for common cross-coupling reactions using this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and biheteroaryl compounds. It involves the reaction of an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Reaction Scheme:

Experimental Protocol:

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand; 1-5 mol%).

-

The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system. Common choices include a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 to 10:1 ratio).

-